molecular formula C16H17NO3S B2779384 N-(3-hydroxy-4-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide CAS No. 1376446-72-8

N-(3-hydroxy-4-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide

Cat. No.: B2779384
CAS No.: 1376446-72-8
M. Wt: 303.38
InChI Key: JCSLFHYIEANSGE-UHFFFAOYSA-N
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Description

N-(3-hydroxy-4-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide is an organic compound characterized by the presence of a sulfonamide group attached to an ethene backbone, with hydroxy and methyl substituents on the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-4-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-hydroxy-4-methylphenyl and 4-methylphenyl ethene.

    Sulfonation: The ethene backbone is sulfonated using sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Coupling Reaction: The sulfonated intermediate is then coupled with the 3-hydroxy-4-methylphenyl group using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-4-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation using bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(3-hydroxy-4-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-4-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The hydroxy and methyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroxyphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide
  • N-(4-hydroxy-3-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide
  • N-(3-hydroxy-4-methylphenyl)-2-(3-methylphenyl)ethene-1-sulfonamide

Uniqueness

N-(3-hydroxy-4-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide is unique due to the specific positioning of the hydroxy and methyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. This compound’s unique structure may result in distinct interactions with molecular targets, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-(3-hydroxy-4-methylphenyl)-2-(4-methylphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-12-3-6-14(7-4-12)9-10-21(19,20)17-15-8-5-13(2)16(18)11-15/h3-11,17-18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSLFHYIEANSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC(=C(C=C2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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